molecular formula C11H6ClNO B13707384 3-Chloronaphtho[2,1-d]isoxazole

3-Chloronaphtho[2,1-d]isoxazole

Cat. No.: B13707384
M. Wt: 203.62 g/mol
InChI Key: AYPOMRUJBRNAJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloronaphtho[2,1-d]isoxazole is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloronaphtho[2,1-d]isoxazole typically involves the cyclization of appropriate precursors. One common method is the cycloaddition reaction of nitrile oxides with alkynes, which forms the isoxazole ring. This reaction can be catalyzed by various metal catalysts such as copper (I) or ruthenium (II) under mild conditions . Another method involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of metal-free synthetic routes is gaining popularity due to their eco-friendly nature and cost-effectiveness . These methods often employ readily available starting materials and mild reaction conditions to produce the desired compound efficiently.

Chemical Reactions Analysis

Types of Reactions

3-Chloronaphtho[2,1-d]isoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various carbonyl-containing derivatives, while substitution reactions can introduce halogen or nitro groups into the compound .

Scientific Research Applications

3-Chloronaphtho[2,1-d]isoxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-Chloronaphtho[2,1-d]isoxazole exerts its effects involves interactions with molecular targets and pathways. The compound’s unique structure allows it to bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloronaphtho[2,1-d]isoxazole stands out due to its specific substitution pattern and the presence of a chlorine atom, which imparts unique chemical and biological properties. This makes it a valuable compound for developing new materials and therapeutic agents .

Properties

Molecular Formula

C11H6ClNO

Molecular Weight

203.62 g/mol

IUPAC Name

3-chlorobenzo[g][1,2]benzoxazole

InChI

InChI=1S/C11H6ClNO/c12-11-9-6-5-7-3-1-2-4-8(7)10(9)14-13-11/h1-6H

InChI Key

AYPOMRUJBRNAJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2ON=C3Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.